1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine
Description
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-8-12(10(3)14-17)13-7-11-5-6-16(4)15-11;/h5-6,8-9,13H,7H2,1-4H3;1H |
InChI Key |
XGTBWWXRZFNCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=NN(C=C2)C)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with isopropyl and methyl substituents. One common method involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with 1-methyl-1H-pyrazol-3-ylmethylamine under suitable conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives.
Scientific Research Applications
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-3-methyl-1H-pyrazol-5-amine
- 1-ethyl-5-methyl-1H-pyrazol-3-amine
- 1-(1-cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
Uniqueness
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
1-Isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole-based compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
- Molecular Formula: C14H24ClN5
- Molecular Weight: 297.83 g/mol
- CAS Number: 1856025-74-5
The biological activity of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine may be attributed to its interaction with various biological targets, including kinases and receptors involved in cell signaling and proliferation. Pyrazole derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | NCI-H460 | 42.30 | |
| Compound C | Hep2 | 3.25 |
These findings suggest that the compound may exhibit similar cytotoxicity, warranting further investigation.
Anti-inflammatory Activity
Pyrazole derivatives have been recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Although specific data on the compound's anti-inflammatory activity is limited, related pyrazole compounds demonstrate significant efficacy in reducing inflammation markers in vitro.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Some studies indicate that these compounds possess activity against both Gram-positive and Gram-negative bacteria, although the specific efficacy of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine requires further elucidation through empirical studies.
Study 1: Anticancer Efficacy
In a study assessing novel pyrazole derivatives, one compound demonstrated an IC50 value of 0.01 µM against MCF7 cells, indicating potent anticancer activity. The study emphasized structure–activity relationships that could apply to the compound .
Study 2: CDK Inhibition
Another investigation into pyrazole-linked compounds revealed that certain derivatives effectively inhibited CDK2 and CDK9, leading to reduced tumor growth in preclinical models. This suggests that 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine may also share similar inhibitory effects on these kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
